3,4-Bis(trifluoromethyl)pyrrolidine is a fluorinated organic compound notable for its unique structural features and potential applications in various scientific fields. This compound, with the molecular formula and a molecular weight of 207.12 g/mol, contains two trifluoromethyl groups attached to a pyrrolidine ring, which significantly influences its chemical properties and biological interactions. The compound is classified under pyrrolidine derivatives, which are often utilized in medicinal chemistry and organic synthesis due to their versatile reactivity and ability to form complex structures.
The synthesis of 3,4-bis(trifluoromethyl)pyrrolidine can be achieved through several methods:
The radical trifluoromethylation process often requires specific conditions such as temperature control, solvent choice, and the presence of suitable initiators or catalysts to ensure high yields and purity. Industrial-scale production may utilize continuous flow reactors to improve efficiency.
The structure of 3,4-bis(trifluoromethyl)pyrrolidine can be represented as follows:
The presence of two trifluoromethyl groups (–CF₃) contributes to the compound's lipophilicity and electron-withdrawing characteristics, which are crucial for its reactivity and interactions in biological systems.
3,4-bis(trifluoromethyl)pyrrolidine can undergo various chemical transformations:
The choice of reagents and reaction conditions (temperature, solvent) is critical in determining the outcome of these reactions. For instance, oxidation may yield ketones or aldehydes depending on the specific conditions employed.
The mechanism of action for 3,4-bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance binding affinity and selectivity towards these targets, modulating biological pathways effectively. The stereochemistry of the compound plays a significant role in its biological activity by influencing binding modes and efficacy.
Property | Value |
---|---|
Molecular Formula | C6H7F6N |
Molecular Weight | 207.12 g/mol |
IUPAC Name | (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine |
InChI Key | FFXGRLTZDZQINO-ZXZARUISSA-N |
Canonical SMILES | C1C(C(CN1)C(F)(F)F)C(F)(F)F |
3,4-bis(trifluoromethyl)pyrrolidine finds applications across various domains:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3